molecular formula C13H11FN4O2S B2920607 N-(6-((2-amino-2-oxoethyl)thio)pyridazin-3-yl)-2-fluorobenzamide CAS No. 1021057-08-8

N-(6-((2-amino-2-oxoethyl)thio)pyridazin-3-yl)-2-fluorobenzamide

Cat. No.: B2920607
CAS No.: 1021057-08-8
M. Wt: 306.32
InChI Key: DJTAEGUBFFYMTJ-UHFFFAOYSA-N
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Description

N-(6-((2-Amino-2-oxoethyl)thio)pyridazin-3-yl)-2-fluorobenzamide is a synthetic small molecule featuring a pyridazine core substituted with a thioether-linked 2-amino-2-oxoethyl group at the 6-position and a 2-fluorobenzamide moiety at the 3-position. The pyridazine ring, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, provides a rigid scaffold for intermolecular interactions, while the thioether bridge enhances metabolic stability compared to oxygen-based ethers. The 2-fluorobenzamide group contributes to lipophilicity and may influence target binding through halogen bonding.

Properties

IUPAC Name

N-[6-(2-amino-2-oxoethyl)sulfanylpyridazin-3-yl]-2-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN4O2S/c14-9-4-2-1-3-8(9)13(20)16-11-5-6-12(18-17-11)21-7-10(15)19/h1-6H,7H2,(H2,15,19)(H,16,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJTAEGUBFFYMTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NN=C(C=C2)SCC(=O)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-((2-amino-2-oxoethyl)thio)pyridazin-3-yl)benzamide is a compound of growing interest in medicinal chemistry, particularly due to its potential biological activities. This article delves into its structural characteristics, biological activities, and relevant research findings.

Structural Characteristics

N-(6-((2-amino-2-oxoethyl)thio)pyridazin-3-yl)benzamide features a complex structure that includes:

  • Pyridazine Ring : A six-membered heterocyclic ring that contributes to the compound's pharmacological properties.
  • Thioether Linkage : Enhances the compound's reactivity and interaction with biological targets.
  • Amide Functional Group : Plays a crucial role in the compound's binding affinity to various receptors.

The molecular formula of this compound is C13H12N4O2SC_{13}H_{12}N_{4}O_{2}S, with a molecular weight of approximately 288.33 g/mol.

Biological Activities

Research indicates that N-(6-((2-amino-2-oxoethyl)thio)pyridazin-3-yl)benzamide exhibits several promising biological activities:

  • Anticancer Properties : Studies have shown that compounds with similar structural motifs can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
  • β-cell Protective Activity : Analogous compounds have been identified that protect pancreatic β-cells from endoplasmic reticulum (ER) stress, which is significant in diabetes management. For instance, derivatives of benzamide have demonstrated enhanced viability in INS-1 cells under stress conditions, suggesting potential applications in diabetes treatment .
  • Immune Modulation : Some related compounds have been observed to interact with the STING pathway, enhancing type I interferon responses and potentially improving immune responses against tumors and pathogens.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis and inhibits tumor growth in various cancer cell lines.
β-cell ProtectionProtects against ER stress-induced cell death; EC50 values indicate potent activity.
Immune ResponseEnhances expression of cytokines via STING pathway activation.

Case Study: Anticancer Activity

In a study exploring the anticancer potential of pyridazine derivatives, N-(6-((2-amino-2-oxoethyl)thio)pyridazin-3-yl)benzamide was tested against multiple cancer cell lines. The results indicated significant inhibition of cell proliferation at micromolar concentrations, with mechanisms involving apoptosis and modulation of signaling pathways associated with cell survival.

Case Study: Diabetes Management

A series of experiments evaluated the β-cell protective effects of benzamide analogs, revealing that certain modifications to the structure led to improved potency in protecting INS-1 cells from ER stress. The most effective compound demonstrated an EC50 value of 0.1 μM, highlighting the therapeutic potential for diabetes treatment .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-(6-((2-amino-2-oxoethyl)thio)pyridazin-3-yl)-2-fluorobenzamide with structurally or functionally related compounds, emphasizing substituent effects, molecular properties, and applications:

Compound Name Key Structural Features Molecular Weight (g/mol) Substituent Effects Potential Applications Evidence ID
Target Compound : this compound Pyridazine core, 2-fluorobenzamide, thioether-linked 2-amino-2-oxoethyl ~350 (estimated) - Fluorine enhances lipophilicity and metabolic stability.
- Thioether improves resistance to oxidation.
- Amino-oxoethyl may facilitate hydrogen bonding.
Inflammatory diseases, kinase inhibition (inferred from analogs)
3-Fluoro-N-(6-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide () 3-Fluorobenzamide, 5-methylisoxazole substituent ~420 (estimated) - Isoxazole introduces steric bulk and potential for π-π interactions.
- 3-Fluoro vs. 2-fluoro may alter target selectivity.
Antimicrobial or anti-inflammatory (inferred)
N-(6-((2-((2,4-Difluorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide () 2,4-Difluorophenyl, unfluorinated benzamide 400.4 - Increased fluorine content improves potency but may reduce solubility.
- Difluorophenyl enhances electron-withdrawing effects.
Not specified; likely therapeutic (e.g., kinase inhibition)
Broflanilide () Benzamide with bromo, perfluoropropyl, and trifluoromethyl groups 663.9 - Bulky substituents enhance insecticidal activity.
- High fluorine content increases persistence in environments.
Pesticide (WHO-approved)
N-(2-(tert-Butyl)phenyl)-N-(1-phenyl-2-(pyridin-2-yl)ethyl)-3-(trifluoromethyl)benzamide () Trifluoromethyl benzamide, tert-butyl, pyridine ~500 (estimated) - tert-Butyl group increases hydrophobicity and steric hindrance.
- Pyridine enhances metal coordination potential.
Not specified; possible CNS or oncology target
Benzothiazole derivatives () Benzothiazole core, trifluoromethyl, methoxy-substituted acetamides ~350–450 (estimated) - Benzothiazole’s planar structure favors DNA intercalation.
- Methoxy groups modulate electron density.
Anticancer or antimicrobial (patent data)

Key Research Findings:

Fluorine Positioning : The 2-fluoro substitution in the target compound (vs. 3-fluoro in ) may optimize target engagement by balancing electronegativity and steric effects .

Thioether vs. Oxygen Ether : Thioether linkages (as in the target compound and –6) resist oxidative metabolism better than oxygen-based analogs, improving pharmacokinetics .

Heterocyclic Core : Pyridazine derivatives (e.g., –6) show higher specificity for enzymes like ATX compared to benzothiazoles (), which are associated with broader bioactivity .

Application Divergence: Bulky substituents (e.g., Broflanilide’s perfluoropropyl group in ) correlate with non-therapeutic uses (e.g., pesticides), whereas smaller fluorinated benzamides are prioritized for drug development .

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